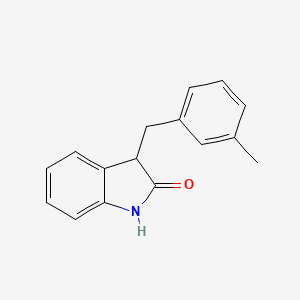

3-(3-Methylbenzyl)indolin-2-one

Beschreibung

3-(3-Methylbenzyl)indolin-2-one is a derivative of the indolin-2-one scaffold, a heterocyclic structure widely studied for its pharmacological versatility. The compound features a 3-methylbenzyl group (–CH₂–C₆H₄–3-CH₃) at the C3 position of the indolin-2-one core.

Eigenschaften

Molekularformel |

C16H15NO |

|---|---|

Molekulargewicht |

237.30 g/mol |

IUPAC-Name |

3-[(3-methylphenyl)methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H15NO/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) |

InChI-Schlüssel |

RPTSFSJBJOWBBY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)CC2C3=CC=CC=C3NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(3-Methylbenzyl)indolin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxo-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können den Indolin-2-on-Kern in Indolin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Oxo-Derivate von 3-(3-Methylbenzyl)indolin-2-on.

Reduktion: Indolin-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Methylbenzyl)indolin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass die Verbindung bestimmte Enzyme und Rezeptoren hemmt, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann sie die Aktivität von Cyclooxygenase (COX)-Enzymen hemmen, was zu entzündungshemmenden Wirkungen führt. Darüber hinaus kann sie mit zellulären Signalwegen wie den MAPK- und NF-κB-Signalwegen interagieren, um ihre biologischen Aktivitäten auszuüben.

Wirkmechanismus

The mechanism of action of 3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial biological responses .

Vergleich Mit ähnlichen Verbindungen

Substituted Benzylidene Derivatives

Compounds with benzylidene (Ar–CH=) or benzyl (Ar–CH₂–) groups at C3 are common. Key examples include:

Key Observations :

- Substituent Effects : Methoxy groups (e.g., 44b ) improve solubility but may reduce lipophilicity compared to alkyl groups like 3-methylbenzyl .

- Biological Activity : Benzylidene derivatives with electron-withdrawing groups (e.g., nitro in 45b ) show kinase inhibition, while sulfinylmethylene derivatives (6m ) exhibit antibacterial properties .

Hybrids with Heterocyclic Moieties

Incorporation of heterocycles enhances target specificity:

| Compound | Hybrid Moiety | MIC (μg/mL) | Activity | Reference |

|---|---|---|---|---|

| 3g | Nitroimidazole | 0.0625–0.125 | Potent anti-MRSA | |

| 5a-5d | Pyrrole-furan | IC₅₀ <5 μM | Anticancer (superior to sunitinib) |

Key Observations :

- Nitroimidazole Hybrids : Compound 3g shows exceptional antibacterial activity due to synergy between the indolin-2-one core and nitroimidazole’s redox properties .

- Pyrrole-Furan Hybrids : Bis-indolin-2-one derivatives (5a-5d ) exhibit enhanced anticancer activity, suggesting that bulky substituents improve target binding .

Kinase Inhibitors

Indolin-2-ones are prominent kinase inhibitors:

| Compound | Target Kinases | IC₅₀ (μM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| 12 | VEGFR2/PDGFRβ | 0.039 (VEGFR2) | Z-configuration preferred | |

| Sunitinib | Multiple RTKs | 0.01–0.1 | Broad-spectrum inhibition |

Key Observations :

Antibacterial Agents

Substituents dictate antibacterial efficacy:

Key Observations :

Physicochemical Properties

- Melting Points : Benzylidene derivatives generally exhibit higher melting points (>200°C) due to planar rigidity, while alkyl-substituted compounds (e.g., 3-methylbenzyl) may have lower values .

- Yield Trends : Electron-deficient aldehydes (e.g., nitro-substituted) often yield lower (50–60%) due to steric hindrance .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Enhance kinase inhibition (e.g., nitro in 45b ) but reduce antibacterial potency .

Heterocyclic Hybrids : Improve target specificity (e.g., 3g vs. MRSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.